(R)-5-Fluoro-5,6-dihydrouracil

Enantioselectivity DPD substrate specificity Chiral resolution

For accurate enzyme kinetics and DPD phenotyping, only the isolated (R)-enantiomer (CAS 158150-93-7) is recognized by DPD and DPHase. Unlike racemic 5-FUH2 (CAS 696-06-0) containing 50% inactive (S)-isomer, this stereochemically defined substrate delivers unambiguous Km (210 µM), kcat (0.026 s⁻¹), and hydrolysis data without enantiomeric interference – essential for 5-FU toxicity screening, catabolite-driven pharmacodynamic models, and next-gen DPD inhibitor evaluation. ≥98% purity. Bulk and custom synthesis inquiries welcome.

Molecular Formula C4H5FN2O2
Molecular Weight 132.09 g/mol
Cat. No. B1262696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Fluoro-5,6-dihydrouracil
Synonyms(R)-5-fluoro-5,6-dihydrouracil
5,6-dihydrofluorouracil
5-dihydrofluorouracil
5-fluorodihydrouracil
5-fluorodihydrouracil, sodium salt
DHFU
Molecular FormulaC4H5FN2O2
Molecular Weight132.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/t2-/m1/s1
InChIKeyRAIRJKWTBBDDAR-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Fluoro-5,6-dihydrouracil for Research Procurement: Compound Class and Core Identity


(R)-5-Fluoro-5,6-dihydrouracil (R-FUH2, CAS 158150-93-7) is the biologically active enantiomer of the primary 5-fluorouracil (5-FU) catabolite [1]. It belongs to the 5,6-dihydropyrimidine class and is formed endogenously via stereospecific reduction of 5-FU by dihydropyrimidine dehydrogenase (DPD) [1]. In contrast to the commercially prevalent racemic 5-fluoro-5,6-dihydrouracil (CAS 696-06-0), the isolated (R)-enantiomer enables studies requiring defined stereochemical identity for enzyme kinetics, metabolic flux analysis, and pharmacodynamic modeling [2].

Why Racemic or Non-Fluorinated 5,6-Dihydrouracil Cannot Substitute for (R)-5-Fluoro-5,6-dihydrouracil


Racemic 5-fluoro-5,6-dihydrouracil (CAS 696-06-0) is a 1:1 mixture of (R)- and (S)-enantiomers; only the (R)-enantiomer is recognized as the biologically active isomer by both DPD and dihydropyrimidine aminohydrolase (DPHase) [1]. The non-fluorinated analog 5,6-dihydrouracil (UH2) lacks the fluorine atom at the C5 position, which fundamentally alters its enzyme kinetic profile — DPD oxidizes R-FUH2 with only 1/14th the catalytic efficiency of UH2, while DPHase hydrolyzes R-FUH2 approximately twice as efficiently as UH2 [1]. Furthermore, commercial racemic 5-DHFU is typically synthesized via non-stereoselective chemical reduction, yielding a product with undefined enantiomeric composition [2]. For any application requiring accurate enzyme kinetic measurements, metabolic tracing, or in vivo pharmacodynamic studies, the isolated (R)-enantiomer is the only appropriate chemical entity [1].

Quantitative Differentiation Evidence for (R)-5-Fluoro-5,6-dihydrouracil Versus Key Comparators


Enantioselective Biological Activity: (R)-Enantiomer as the Sole Biologically Active Isomer

The Porter et al. (1994) study explicitly identifies (R)-5-fluoro-5,6-dihydrouracil as the biologically active isomer of 5-fluoro-5,6-dihydrouracil, synthesized specifically because only this enantiomer serves as a substrate for both DPDase and DPHase [1]. The (S)-enantiomer is not recognized by these enzymes. Commercially available racemic 5-FUH2 (CAS 696-06-0) therefore contains 50% biologically inert material that can confound enzyme kinetic measurements and metabolic studies [2].

Enantioselectivity DPD substrate specificity Chiral resolution Fluoropyrimidine metabolism

DPD-Catalyzed Oxidation Kinetics: 14-Fold Lower Catalytic Efficiency of R-FUH2 Versus 5,6-Dihydrouracil (UH2)

In a direct head-to-head kinetic comparison using homogeneous DPDase, R-FUH2 was oxidized with a Km of 210 µM and a kcat of 0.026 s⁻¹, yielding a catalytic efficiency (kcat/Km) of ~0.124 × 10⁻³ s⁻¹µM⁻¹ [1]. This catalytic efficiency was only 1/14th of that measured for the non-fluorinated analog 5,6-dihydrouracil (UH2) under identical conditions [1]. The fluorine substitution at C5 thus imposes a substantial kinetic penalty on DPD-catalyzed oxidation.

DPD kinetics Substrate specificity Catalytic efficiency Fluorinated vs. non-fluorinated

DPHase-Catalyzed Hydrolysis: R-FUH2 Hydrolyzed Twice as Efficiently as 5,6-Dihydrouracil (UH2)

In contrast to its poor oxidation by DPDase, R-FUH2 was hydrolyzed very efficiently by homogeneous DPHase with a Km of 130 µM and a kcat of 126 s⁻¹ [1]. The resulting catalytic efficiency (kcat/Km ≈ 0.97 s⁻¹µM⁻¹) was approximately twice that measured for the hydrolysis of the non-fluorinated UH2 [1]. This dramatic difference between the oxidative and hydrolytic processing of R-FUH2 defines its metabolic fate in vivo.

Dihydropyrimidinase DPHase kinetics Hydrolytic ring opening Fluoropyrimidine catabolism

In Vivo Attenuation of 5-FU Antitumor Activity: R-FUH2 Reduces Complete Tumor Regression Rate from 94% to 38%

Spector et al. (1995) demonstrated that co-administration of (R)-5-fluoro-5,6-dihydrouracil with 5-FU in DPD-inactivated rats profoundly attenuated antitumor efficacy [1]. Rats pretreated with the DPD inactivator 5-ethynyluracil (5-EU) and then given 5-FU (10 mg/kg) achieved complete and sustained tumor regressions in 94% of animals [1]. In contrast, when R-FUH2 (90 mg/kg) was added to the same 5-EU + 5-FU regimen, the complete regression rate dropped to only 38% [1]. Additionally, R-FUH2 co-administration introduced transient diarrhea and stomatitis in 13% of animals — toxicities absent in the 5-EU + 5-FU group [1].

In vivo efficacy Tumor regression Colorectal carcinoma 5-FU catabolite interference

Divergent Cytotoxicity Profile: 5-FUH2 Is 170-Fold Less Potent Than 5-FU in WiDr Colon Cancer Cells

In WiDr human colon adenocarcinoma cells, 5-fluoro-5,6-dihydrouracil (5-FUH2) exhibited an IC50 of 560 µM, compared to an IC50 of 3.3 µM for 5-fluorouracil (5-FU), representing a 170-fold difference in cytotoxic potency . This is consistent with the established understanding that 5-FUH2 is largely an inactive catabolite requiring further metabolic processing to exert biological effects. In a separate cell model, 5-FUH2 showed cytotoxicity against HaCaT keratinocytes with an IC50 of 13.5 µM, indicating cell-type-dependent activity . These data are from commercial preparations of 5-FUH2 (likely racemic); the pure (R)-enantiomer may exhibit distinct potency.

Cytotoxicity IC50 Colon cancer Cancer cell line screening

Metabolic Partitioning: DPHase Pathway Dominates over DPD Re-Oxidation by 250- to 500-Fold in Liver

Porter et al. (1994) established that DPDase catalyzes the reduction of 5-FU to R-FUH2 30,000-fold more efficiently than it catalyzes the reverse oxidation of R-FUH2 (kcat/Km comparison) [1]. Furthermore, the activity of DPHase in bovine and rat liver was 250- to 500-fold greater than that of DPDase [1]. Since R-FUH2 is also hydrolyzed ~2-fold more efficiently than UH2 by DPHase, the metabolic fate of R-FUH2 in liver is overwhelmingly channeled toward hydrolytic ring opening (→ α-fluoro-β-ureidopropionic acid → α-fluoro-β-alanine) rather than re-oxidation back to 5-FU [1].

Metabolic flux Liver enzymology DPHase vs. DPD activity ratio Catabolite fate

High-Impact Application Scenarios for (R)-5-Fluoro-5,6-dihydrouracil in Research and Development


DPD Enzyme Activity Assays and Pharmacogenetic Phenotyping

The isolated (R)-enantiomer serves as a stereochemically defined substrate for DPD activity measurements, enabling accurate determination of enzyme kinetic parameters (Km = 210 µM, kcat = 0.026 s⁻¹) without interference from the inactive (S)-enantiomer present in racemic preparations [1]. This is critical for DPD phenotyping assays used to identify patients at risk for 5-FU toxicity, where precise quantification of catalytic activity is required [2].

In Vivo Modeling of 5-FU Catabolite-Mediated Antitumor Attenuation

As demonstrated by Spector et al., co-administering R-FUH2 with 5-FU in DPD-inactivated rodent models quantifiably reduces complete tumor regression rates from 94% to 38% and introduces GI toxicities (13% incidence of diarrhea/stomatitis) [3]. This makes R-FUH2 indispensable for preclinical studies investigating catabolite-driven attenuation of fluoropyrimidine efficacy and for evaluating next-generation DPD inhibitors.

Fluoropyrimidine Pharmacokinetic/Pharmacodynamic Modeling and LC-MS/MS Analytical Method Development

R-FUH2 is the obligatory intermediate in the 5-FU → α-fluoro-β-alanine catabolic sequence, and its hepatic clearance is dominated by DPHase-mediated hydrolysis (250- to 500-fold greater activity than DPD re-oxidation) [1]. Pure (R)-enantiomer is required as an analytical reference standard for LC-MS/MS methods quantifying 5-FU catabolites in plasma, enabling accurate assessment of DPD-mediated clearance and liver-impairment effects on 5-FU pharmacokinetics [4].

DPHase Enzyme Characterization and Dihydropyrimidinase Deficiency Studies

R-FUH2 is hydrolyzed by DPHase with a Km of 130 µM and kcat of 126 s⁻¹ — catalytic efficiency approximately twice that of the native substrate UH2 [1]. This makes it a superior substrate for characterizing DPHase variants, including the 21 known allelic variants associated with dihydropyrimidinase deficiency, where altered hydrolysis of fluoropyrimidine catabolites may contribute to 5-FU toxicity risk [2].

Quote Request

Request a Quote for (R)-5-Fluoro-5,6-dihydrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.